spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one
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Overview
Description
Spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one is a unique organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 g/mol . This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one typically involves the reaction of α-bromopropionyl bromide with pyridine in a specific molar ratio . The reaction conditions include the use of solvents and catalysts to facilitate the formation of the spiro structure. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with altered chemical properties .
Scientific Research Applications
Spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2,3-dihydro-4H-1,3-benzoxazine-2,1’-cyclohexane]-4-one
- 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one
Uniqueness
Spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and materials .
Properties
IUPAC Name |
spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-10-6-2-3-7-11(10)16-13(14-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKQOWMDPZAYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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